8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Description
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a nitrogen-rich heterocyclic compound featuring a fused triazolo-pyrazine core substituted with a 2-phenylpyrrolidinyl group at position 8 and an amine at position 2. Its structure combines the pharmacophoric features of triazolopyrazines, known for their diverse bioactivity, with the steric and electronic modifications imparted by the phenylpyrrolidinyl moiety.
Properties
Molecular Formula |
C15H16N6 |
|---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
8-(2-phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C15H16N6/c16-15-18-14-13(17-8-10-21(14)19-15)20-9-4-7-12(20)11-5-2-1-3-6-11/h1-3,5-6,8,10,12H,4,7,9H2,(H2,16,19) |
InChI Key |
USYKHFISDLWTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC=CN3C2=NC(=N3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The phenylpyrrolidine moiety can be synthesized through the reaction of phenylacetonitrile with a suitable amine under basic conditions.
Construction of the Triazolopyrazine Scaffold: The triazolopyrazine core can be formed via a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Coupling of the Two Moieties: The final step involves coupling the phenylpyrrolidine moiety with the triazolopyrazine scaffold through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrazine derivatives.
Scientific Research Applications
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of various kinases, including c-Met and VEGFR-2, making it a candidate for cancer treatment.
Biological Studies: It has been used in studies to understand its effects on cell cycle progression and apoptosis induction.
Pharmaceutical Development: The compound’s unique structure makes it a valuable scaffold for the development of new drugs with improved efficacy and reduced side effects.
Material Science: The compound has applications in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinases such as c-Met and VEGFR-2 by binding to their active sites, thereby blocking their activity and preventing downstream signaling pathways.
Apoptosis Induction: It induces apoptosis in cancer cells by altering cell cycle progression and activating apoptotic pathways.
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Steric Effects : The 2-phenylpyrrolidinyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., H, Cl). This may enhance binding selectivity in protein targets (e.g., kinases) by occupying hydrophobic pockets .
- Electronic Effects: Electron-donating groups like pyrrolidinyl (vs.
- Lipophilicity : The phenylpyrrolidinyl moiety increases logP compared to unsubstituted or halogenated analogs, suggesting improved membrane permeability .
Table 2: Comparative Bioactivity Profiles
Key Insights :
- Unlike chlorinated analogs optimized for herbicidal use, the target compound’s bulkier substituent likely shifts its application toward mammalian targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
